molecular formula C13H12Cl2O4 B138827 Ethacrynic acid CAS No. 58-54-8

Ethacrynic acid

Cat. No. B138827
CAS RN: 58-54-8
M. Wt: 303.13 g/mol
InChI Key: AVOLMBLBETYQHX-UHFFFAOYSA-N
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Description

Ethacrynic Acid Description

Ethacrynic acid (EA) is a diuretic medication primarily used to treat fluid retention (edema) and associated conditions such as heart failure, liver cirrhosis, and nephrotic syndrome. It is known for its unique chemical structure and pharmacological properties compared to other diuretics. EA is also an inhibitor of the glutathione S-transferases (GSTs), which are enzymes involved in detoxification processes. This inhibition has been associated with resistance to several classes of anticancer drugs, making EA a subject of interest in cancer research .

Synthesis Analysis

EA was first reported in 1962 as a new class of diuretic compounds, specifically as an α,β-unsaturated ketone derivative of aryloxyacetic acids, developed during a search for nonmercurial inhibitors of sulfhydryl-catalyzed systems . Its synthesis involves the creation of 2,3-dichloro-4(2 methylenebutryl)-phenoxyacetic acid, which has undergone extensive experimental and clinical evaluation due to its potent diuretic effects .

Molecular Structure Analysis

The molecular structure of EA is characterized by an α,β-unsaturated ketone, which is a reactive moiety that can interact with sulfhydryl groups. This reactivity is a key feature of its mechanism of action, as it allows EA to combine with sulfhydryl-containing enzymes like GSTs, affecting their function .

Chemical Reactions Analysis

EA's reactivity with sulfhydryl groups is a significant aspect of its chemical behavior. It has been shown to combine readily with these groups, which is a characteristic shared with organomercurials, although the two have many pharmacological differences . The interaction with sulfhydryl groups is also central to its inhibitory effect on GSTs, which can enhance the cytotoxicity of certain chemotherapeutic agents in drug-resistant cell lines .

Physical and Chemical Properties Analysis

EA is a water-soluble compound with a rapid onset of action when administered intravenously or orally. It is absorbed well when taken orally and is known for its rapid effects, which can be particularly useful in acute medical situations such as pulmonary edema . The drug's diuretic action is characterized by a marked increase in the excretion of sodium and chloride, with little to no effect on bicarbonate excretion, distinguishing it from other diuretics like acetazolamide and chlorothiazide . EA's effects are not inhibited by alkalosis or hypochloremia and are effective in the presence of acidosis . It is eliminated in bile and urine as both the parent compound and metabolites, including the cysteine adduct .

Relevant Case Studies

Several studies have investigated the pharmacokinetics, bioavailability, and potential use of EA as a modulator of drug resistance in cancer patients. A study found that the systemic availability of EA after oral administration is low and variable, suggesting the intravenous route as a potential administration method for treating drug resistance . Another study demonstrated that EA could enhance the cytotoxicity of chlorambucil in drug-resistant and sensitive cell lines, indicating its potential therapeutic utility in combination with alkylating agents . EA has also been shown to induce apoptosis in leukemia cells through a hydrogen peroxide-mediated pathway independent of GSTP1-1 inhibition, suggesting a role for reactive oxygen species in its mechanism of action .

Scientific Research Applications

Renal Function and Diuretics

  • Mechanism in Renal Diluting and Concentrating : Ethacrynic acid, a saluretic agent, has been shown to impact renal diluting and concentrating mechanisms, likely acting in the Loop of Henle. Its natriuretic properties are more potent than chlorothiazide, suggesting a novel mode of action in treating edema (Goldberg et al., 1964).

Molecular and Cellular Biology

  • Inhibition of NF-kappaB Signaling Pathway : Ethacrynic acid has been identified as an anti-inflammatory agent that inhibits the NF-kappaB signaling pathway, suggesting potential therapeutic applications in conditions associated with excessive inflammation (Han et al., 2005).
  • Impact on Mitochondrial Function : Research shows that ethacrynic acid impairs mitochondrial function by targeting adenine nucleotide translocases on mitochondrial membranes, which could provide insights into its potential use in cancer treatment (Ye et al., 2018).

Pharmacodynamics and Drug Interaction

  • Pharmacodynamic Effects : Ethacrynic acid's rapid onset of action and effectiveness even with reduced glomerular filtration rates highlight its potential utility in treating edema associated with renal functional impairment (Brest et al., 1965).
  • Interactions with Glutathione S-transferase : Ethacrynic acid inhibits glutathione S-transferases, enhancing the cytotoxicity of chemotherapeutic agents in drug-resistant cell lines. This suggests its role in overcoming drug resistance in cancer therapy (Ploemen et al., 1990).

Clinical Applications in Specific Conditions

  • Utility in Refractory Congestive Heart Failure and Ascites : Ethacrynic acid is effective in treating acute congestive heart failure and ascites resistant to other diuretics, especially in geriatric practice (Alisky & Tuttle, 2003).
  • Effectiveness in Ambulatory Patients : Ethacrynic acid has been found reliable and potent in treating edematous states in ambulatory patients, indicating its broader clinical applicability (Newell, 1970).

Additional Research Areas

  • Ototoxicity Studies : While not directly within the requested criteria, studies have explored the ototoxic effects of ethacrynic acid, which may be relevant in understanding its broader pharmacological profile (Rybak, 1988).

Safety And Hazards

Ethacrynic acid should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling . It is also advised not to eat, drink or smoke when using this product and to use it only outdoors or in a well-ventilated area . Ethacrynic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Recent studies suggest that ethacrynic acid could have potential applications beyond its current use. For instance, it has been shown to impede tumor invasion and metastasis, leading to a decrease in cancer cell migration and invasion . Furthermore, it has been suggested that combination therapy with ethacrynic acid and other drugs may offer a promising approach to inhibiting cell proliferation and tumor growth in various types of cancer . Future studies will focus on establishing these results in a suitable animal model and using ethacrynic acid as a scaffold to develop mechanistically novel anticoagulants .

properties

IUPAC Name

2-[2,3-dichloro-4-(2-methylidenebutanoyl)phenoxy]acetic acid
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InChI

InChI=1S/C13H12Cl2O4/c1-3-7(2)13(18)8-4-5-9(12(15)11(8)14)19-6-10(16)17/h4-5H,2-3,6H2,1H3,(H,16,17)
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InChI Key

AVOLMBLBETYQHX-UHFFFAOYSA-N
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Canonical SMILES

CCC(=C)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl
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Molecular Formula

C13H12Cl2O4
Record name ETHACRYNIC ACID
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Related CAS

6500-81-8 (hydrochloride salt)
Record name Ethacrynic acid [USAN:USP]
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DSSTOX Substance ID

DTXSID3025257
Record name Ethacrynic acid
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Molecular Weight

303.13 g/mol
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Physical Description

Ethacrynic acid is a white solid. (NTP, 1992), Solid
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Solubility

less than 1 mg/mL at 75 °F (NTP, 1992), Sparingly soluble in water, aq acids; soluble in chloroform, Very slightly soluble in water but soluble in most organic solvents such as alcohols, chloroform, and benzene, 1.94e-02 g/L
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Mechanism of Action

Ethacrynic acid inhibits symport of sodium, potassium, and chloride primarily in the ascending limb of Henle, but also in the proximal and distal tubules. This pharmacological action results in excretion of these ions, increased urinary output, and reduction in extracellular fluid. Diuretics also lower blood pressure initially by reducing plasma and extracellular fluid volume; cardiac output also decreases, explaining its antihypertensive action. Eventually, cardiac output returns to normal with an accompanying decrease in peripheral resistance. Its mode of action does not involve carbonic anhydrase inhibition., Optimal diuretic activity depends on at least 2 structural requirements: (1) methylene and adjacent ketone groups capable of reacting with sulfhydryl radicals of presumed receptor, and (2) substituents on aromatic nucleus., In vitro, ethacrynic acid inhibits the active transport of chloride in the lumen of the ascending limb of the loop of Henle, thereby diminishing reabsorption of sodium and chloride at that site. Because this inhibition occurred with lower concns of ethacrynic acid in the presence of cysteine, it has been proposed that the ethacrynate-cysteine metabolite is the most active form of the drug. The drug increases potassium excretion in the distal renal tubule. Ethacrynic acid does not inhibit carbonic anhydrase, and it is not an aldosterone antagonist. Aldosterone secretion may incr during therapy with the drug and may contribute to the hypokalemia caused by ethacrynic acid., ...IRREVERSIBLY COMBINES WITH 2 THIOL GROUPS OF GLYCERALDEHYDE 3-PHOSPHATE DEHYDROGENASE, THUS INACTIVATING THE ENZYME. HOWEVER, IT IS NOT POSSIBLE TO ATTRIBUTE DIURETIC ACTION TO THIS TYPE OF BIOCHEMICAL REACTION...
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Product Name

Ethacrynic acid

Color/Form

Crystals, White, or practically white, crystalline powder

CAS RN

58-54-8
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Melting Point

252 °F (NTP, 1992), 118.5-120.5, 121-122 °C, 122.5 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24,100
Citations
J Ploemen, BV Ommen, JJP Bogaards… - Xenobiotica, 1993 - Taylor & Francis
… Inhibition of rat and human n-class GST also occurs by covalent binding of ethacrynic acid. I4C-ethacrynic acid, 0.8nmol EA per nmol n-class GST could be incorporated, resulting in 65-…
Number of citations: 108 www.tandfonline.com
J Molnar, JC Somberg - American journal of therapeutics, 2009 - journals.lww.com
… Ethacrynic acid has ototoxic effect that occasionally results in temporally or permanent deafness. Despite limitations, ethacrynic acid … ethacrynic acid-acetyl cysteine or ethacrynic acid-…
Number of citations: 37 journals.lww.com
S Awasthi, SK Srivastava, F Ahmad, H Ahmad… - … et Biophysica Acta (BBA …, 1993 - Elsevier
… ethacrynic acid-GSH conjugate, studied the kinetics of inhibition of human lung ~r-class GST by ethacrynic acid … Results of our studies showed that the ethacrynic acid-GSH conjugate …
Number of citations: 182 www.sciencedirect.com
KD Tew, AM Bomber, SJ Hoffman - Cancer Research, 1988 - AACR
… , were sensitized to chlorambucil when either ethacrynic acid or piriprost was administered at … A depletion in intracellular glutathione was also evident following ethacrynic acid alone or …
Number of citations: 282 aacrjournals.org
PJ CANNON, HO HEINEMANN, WB STASON… - Circulation, 1965 - Am Heart Assoc
… This study also suggested that ethacrynic acid had a unique mode of action in the nephron. … experience with ethacrynic acid are reported. During this period ethacrynic acid was found to …
Number of citations: 127 www.ahajournals.org
S Mignani, N El Brahmi, S El Kazzouli, L Eloy… - European Journal of …, 2016 - Elsevier
The well-known diuretic Ethacrynic acid (EA, Edecrin), showing low anti-proliferative activities, was chemically modified at different positions. The new EA derivatives have been tested …
Number of citations: 37 www.sciencedirect.com
PJ O'Dwyer, F LaCreta, S Nash, PW Tinsley, R Schilder… - Cancer Research, 1991 - AACR
… Ethacrynic acid inhibits the isoenzymes of GSH transferase … advanced cancer on a study of ethacrynic acid (25 to 75 mg/m2 … The major toxicity of ethacrynic acid was diuresis, which was …
Number of citations: 193 aacrjournals.org
JHTM Ploemen, B van Ommen… - Biochemical …, 1990 - Elsevier
… after incubation with ethacrynic acid gave complete recovery of … with ethacrynic acid, while conjugation of ethacrynic acid … and 3.3-4.8, respectively for ethacrynic acid, and 0.8-2.8, ~0.1…
Number of citations: 208 www.sciencedirect.com
DA Koechel - Annual review of pharmacology and toxicology, 1981 - annualreviews.org
… Optimal diuretic activity was found in the synthesis of ethacrynic acid (EA) (Figure la) (2). EA is an avid alkylating agent, and its reactivity with sulfhydryl-containing substances has been …
Number of citations: 53 www.annualreviews.org
J Hansson, K Berhane, VM Castro, U Jungnelius… - Cancer Research, 1991 - AACR
… effect of ethacrynic acid on the catalytic activity (with CDNB as substrate) of purified human GSTs representing the three classes of isoenzymes. While ethacrynic acid inhibited the ac …
Number of citations: 157 aacrjournals.org

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